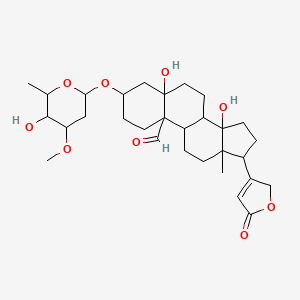

Cymarine

Beschreibung

A cardiotonic cardiac glycoside found in STROPHANTHUS. The aglycone is STROPHANTHIN.

Eigenschaften

IUPAC Name |

5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCGNURMLWFQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Maestro: A Technical Guide to the Primary Targets of Cymarine

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of cellular signaling and drug discovery, understanding the precise molecular interactions of therapeutic compounds is paramount. This technical guide delves into the core molecular target of Cymarine, a cardiac glycoside with significant physiological effects. Addressed to researchers, scientists, and drug development professionals, this document elucidates the primary mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Primary Molecular Target: Na+/K+-ATPase

The principal molecular target of this compound is the Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase) , an essential enzyme and ion pump found in the plasma membrane of all animal cells.[1][2][3][4][5][6] this compound, as a member of the cardiac glycoside family, exerts its effects by directly binding to and inhibiting the activity of this enzyme.[2][5][6]

The Na+/K+-ATPase is a heterodimeric protein complex, typically consisting of an α and a β subunit, and in some tissues, a regulatory FXYD protein. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides. This compound specifically binds to the extracellular domain of the α-subunit, stabilizing the enzyme in an E2-P phosphorylated conformation, thereby preventing its catalytic cycle and ion transport function.

Mechanism of Action and Physiological Consequences

Inhibition of the Na+/K+-ATPase by this compound disrupts the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane. The primary consequence of this inhibition is an increase in the intracellular concentration of Na+.[2][5] This elevation in intracellular Na+ alters the function of the Na+/Ca2+ exchanger (NCX), a secondary active transporter that typically extrudes calcium (Ca2+) from the cell. The reduced Na+ gradient diminishes the driving force for Ca2+ efflux, leading to an accumulation of intracellular Ca2+.[2][5]

In cardiac myocytes, this increase in intracellular Ca2+ concentration enhances the contractility of the heart muscle (positive inotropic effect), which is the basis for the therapeutic use of cardiac glycosides in conditions like heart failure.[3][4]

Quantitative Analysis of this compound Activity

| Compound | Assay | Target | IC50 (µM) | Reference |

| This compound | Palytoxin-induced K+ release | Indirect measure of Na+/K+-ATPase inhibition | 0.42 | [7] |

| This compound | Cell Viability (SW1990 pancreatic cancer cells) | - | 0.0338 | [7] |

| This compound | Cell Viability (SW1990GR gemcitabine-resistant pancreatic cancer cells) | - | 0.0408 | [7] |

Note: The IC50 for Palytoxin-induced K+ release is an indirect measure of Na+/K+-ATPase inhibition, as palytoxin (B80417) converts the Na+/K+-ATPase into a non-selective ion channel.

Signaling Pathways Modulated by this compound

Beyond its direct impact on ion transport, the binding of cardiac glycosides like this compound to the Na+/K+-ATPase can initiate a cascade of intracellular signaling events, independent of changes in intracellular ion concentrations.[8][9] This signaling function of the Na+/K+-ATPase is often mediated by its interaction with neighboring proteins in specific membrane microdomains, such as caveolae.

Key signaling pathways activated by cardiac glycoside binding include:

-

Src Kinase Activation: The Na+/K+-ATPase can form a signaling complex with the non-receptor tyrosine kinase Src. Binding of a cardiac glycoside can lead to the activation of Src.[8][9][10]

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can then transactivate the EGFR, initiating downstream signaling cascades.[8][9]

-

Ras/Raf/MAPK Pathway: Activation of the EGFR can lead to the stimulation of the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell growth, proliferation, and differentiation.[8][9]

-

Reactive Oxygen Species (ROS) Generation: The signaling cascade initiated by Na+/K+-ATPase inhibition can also lead to the production of reactive oxygen species by mitochondria.[8][9]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and growth, can also be activated.[10]

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay (Phosphate Release Method)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or canine kidney).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2.

-

ATP solution (100 mM).

-

This compound stock solution (in DMSO).

-

Ouabain (positive control).

-

Malachite Green reagent for phosphate detection.

-

96-well microplate.

Procedure:

-

Prepare serial dilutions of this compound and Ouabain in the assay buffer.

-

Add 10 µL of the diluted compounds or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 70 µL of the assay buffer containing the purified Na+/K+-ATPase enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution to each well (final concentration ~2-5 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 8% trichloroacetic acid.

-

Add 100 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 15 minutes for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

References

- 1. scbt.com [scbt.com]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. lecturio.com [lecturio.com]

- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utoledo.edu [utoledo.edu]

- 10. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vitro Effects of Cymarine on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymarine is a cardiac glycoside, a class of organic compounds known for their potent effects on the contractility of the heart muscle. While the general mechanism of action for cardiac glycosides is well-established, detailed in vitro data specifically for this compound's effects on isolated cardiac myocytes is not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive framework for investigating the in vitro effects of this compound, drawing upon the known actions of related cardiac glycosides and outlining the standard experimental protocols required for such a study.

The primary cellular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cardiomyocyte membrane.[1][2] Inhibition of this pump by compounds like this compound leads to a cascade of intracellular events, ultimately resulting in an increased inotropic state (force of contraction) of the heart.[1][3][4] However, this therapeutic effect is often dose-dependent, with higher concentrations potentially leading to cardiotoxicity, including arrhythmias and apoptosis.[5][6]

This technical guide will detail the expected in vitro effects of this compound on cardiac myocytes, covering cell viability, apoptosis, calcium transients, and electrophysiological parameters. It will provide established experimental protocols for quantifying these effects and present visual workflows and signaling pathway diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.

Data Presentation: Expected Quantitative Effects of this compound on Cardiac Myocytes

The following tables summarize the anticipated dose-dependent effects of this compound on key parameters of cardiac myocyte function in vitro. These expected outcomes are based on the known pharmacology of cardiac glycosides.

Table 1: Effects of this compound on Cardiac Myocyte Viability and Apoptosis

| Concentration Range | Expected Effect on Cell Viability (e.g., MTT Assay) | Expected Effect on Apoptosis (e.g., TUNEL Assay, Caspase-3 Activity) |

| Low (Therapeutic) | No significant change or slight increase | Minimal to no induction of apoptosis |

| Mid (Supratherapeutic) | Dose-dependent decrease in viability | Increased percentage of apoptotic cells, elevated caspase-3 activity |

| High (Toxic) | Significant decrease in viability | High levels of apoptosis and potential for necrosis |

Table 2: Effects of this compound on Intracellular Calcium Transients

| Concentration Range | Expected Effect on Systolic [Ca²⁺]i | Expected Effect on Diastolic [Ca²⁺]i | Expected Effect on Ca²⁺ Transient Amplitude | Expected Effect on Ca²⁺ Transient Decay Rate |

| Low (Therapeutic) | Increase | Slight increase | Increase | Slower decay |

| Mid (Supratherapeutic) | Marked increase | Significant increase | Further increase, potential for oscillations | Markedly slower decay |

| High (Toxic) | Pathological increase, potential for Ca²⁺ overload | Severe elevation | Spontaneous and arrhythmogenic Ca²⁺ waves | Severely impaired decay |

Table 3: Electrophysiological Effects of this compound on Cardiac Myocytes

| Concentration Range | Expected Effect on Action Potential Duration (APD) | Expected Effect on Resting Membrane Potential | Expected Effect on Na+/K+ Pump Current (Ip) | Expected Effect on Na+/Ca²+ Exchanger Current (INCX) |

| Low (Therapeutic) | Shortening | Slight depolarization | Inhibition | Increased inward current |

| Mid (Supratherapeutic) | Further shortening, potential for early afterdepolarizations (EADs) | More pronounced depolarization | Significant inhibition | Markedly increased inward current |

| High (Toxic) | Severe shortening, induction of delayed afterdepolarizations (DADs) | Significant depolarization, potential loss of excitability | Near-complete inhibition | Pathological inward current leading to arrhythmias |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols are standard in the field for investigating the in vitro effects of pharmacological agents on cardiac myocytes.

Isolation and Culture of Primary Cardiac Myocytes

-

Source: Adult rat or mouse ventricles are commonly used.

-

Method: Langendorff perfusion is the standard method for isolating high-quality adult cardiomyocytes.[7] The heart is retrogradely perfused with a calcium-free buffer to disrupt cell-cell junctions, followed by enzymatic digestion with collagenase and protease to dissociate the individual myocytes.[7]

-

Purification: A series of low-speed centrifugation steps are used to enrich the population of rod-shaped, viable cardiomyocytes.

-

Culture: Isolated myocytes are plated on laminin-coated culture dishes in a suitable medium, such as Medium 199, supplemented with serum and antibiotics. Cells are typically allowed to attach and stabilize for a few hours before experimental interventions.

Assessment of Cell Viability

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically.

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of non-viable cells.

Quantification of Apoptosis

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. Fluorescently labeled dUTP is incorporated into the 3'-hydroxyl ends of fragmented DNA, allowing for visualization and quantification by fluorescence microscopy or flow cytometry.[8]

-

Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3) can be used to measure their enzymatic activity in cell lysates.

-

Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for phosphatidylserine, can be fluorescently labeled and used to detect apoptotic cells by flow cytometry or microscopy.

Measurement of Intracellular Calcium Transients

-

Fluorescent Calcium Indicators: Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Imaging and Analysis: The cells are electrically stimulated to elicit contractions, and the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded using a high-speed fluorescence imaging system. Parameters such as the amplitude, duration, and decay rate of the calcium transients are then analyzed.

Electrophysiological Recordings

-

Patch-Clamp Technique: The whole-cell patch-clamp technique is the gold standard for recording the electrical activity of single cardiomyocytes.[7] A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of action potentials and specific ion channel currents.

-

Parameters Measured: Key electrophysiological parameters include resting membrane potential, action potential duration at different levels of repolarization (e.g., APD50, APD90), and the currents of various ion channels, including the Na+/K+ pump, Na+/Ca²+ exchanger, and various potassium and calcium channels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

References

- 1. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Micro-arrayed human embryonic stem cells-derived cardiomyocytes for in vitro functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium signalling in developing cardiomyocytes: implications for model systems and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological recordings of cardiomyocytes isolated from engineered human cardiac tissues derived fr... [protocols.io]

- 5. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mechanistic role for cardiac myocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Cymarine

Disclaimer: Information regarding the specific pharmacokinetic and pharmacodynamic profile of Cymarine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its classification as a cardiac glycoside and includes illustrative examples and methodologies from related compounds to fulfill the requested technical depth.

Introduction

This compound is a cardenolide, a type of cardiac glycoside, which is a class of naturally occurring organic compounds known for their potent effects on the heart.[1][2] These compounds are primarily used as cardiotonic agents to increase the force of heart muscle contraction and as anti-arrhythmic agents to regulate heart rhythm.[1][2] This technical guide aims to provide a detailed overview of the anticipated pharmacokinetic and pharmacodynamic profile of this compound, drawing upon the established knowledge of cardiac glycosides and related compounds.

Pharmacodynamic Profile

Mechanism of Action

The primary mechanism of action of cardiac glycosides, including presumably this compound, is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in the plasma membrane of cardiac myocytes. This inhibition leads to a cascade of events resulting in increased cardiac contractility (inotropic effect).

Signaling Pathway of Cardiac Glycoside Action

Caption: Signaling pathway of this compound's presumed cardiotonic effect.

Expected Pharmacodynamic Effects

-

Positive Inotropic Effect: Increased force of myocardial contraction.

-

Negative Chronotropic Effect: Decreased heart rate.

-

Negative Dromotropic Effect: Decreased conduction velocity through the atrioventricular (AV) node.

Experimental Protocols for Pharmacodynamic Assessment

In Vitro Contractility Studies:

-

Objective: To determine the direct effect of this compound on myocardial contractility.

-

Methodology:

-

Isolation of cardiac muscle preparations (e.g., papillary muscles, ventricular strips) from animal models (e.g., guinea pig, rabbit).

-

Mounting of the muscle preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Electrical stimulation of the muscle at a fixed frequency to elicit contractions.

-

Measurement of isometric or isotonic contraction force using a force transducer.

-

Cumulative addition of increasing concentrations of this compound to the organ bath to generate a concentration-response curve.

-

Determination of key parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect).

-

In Vivo Hemodynamic Studies:

-

Objective: To assess the cardiovascular effects of this compound in a whole-animal model.

-

Methodology:

-

Anesthetize an appropriate animal model (e.g., rat, dog).

-

Surgical implantation of catheters into a carotid artery for blood pressure measurement and into a jugular vein for drug administration.

-

Insertion of a catheter with a pressure transducer into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an index of contractility.

-

Recording of baseline hemodynamic parameters (e.g., heart rate, blood pressure, LVP, dP/dt).

-

Intravenous administration of this compound as a bolus or infusion.

-

Continuous monitoring and recording of hemodynamic changes over time.

-

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of a drug are determined by its absorption, distribution, metabolism, and excretion (ADME).[3][4]

-

Absorption: The process by which a drug enters the systemic circulation.[4] For orally administered drugs, this is influenced by factors like gastrointestinal pH, food intake, and first-pass metabolism.[4][5]

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.[4] This is affected by tissue perfusion, plasma protein binding, and the drug's physicochemical properties. The volume of distribution (Vd) is a key parameter that describes the extent of drug distribution.

-

Metabolism: The biotransformation of a drug into metabolites, primarily in the liver by enzymes such as the cytochrome P450 system.[5] Metabolism can inactivate a drug or convert a prodrug into its active form.[5]

-

Excretion: The removal of the drug and its metabolites from the body, mainly through the kidneys (urine) or the liver (bile and feces).[4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters that would be determined for this compound. The values are hypothetical and representative of what might be expected for a cardiac glycoside.

| Parameter | Symbol | Definition | Representative Value |

| Bioavailability | F | The fraction of an administered dose that reaches the systemic circulation unchanged. | 40 - 60% (Oral) |

| Time to Peak Concentration | Tmax | The time to reach the maximum plasma concentration after administration. | 1 - 3 hours |

| Peak Plasma Concentration | Cmax | The maximum plasma concentration achieved after administration. | Dose-dependent |

| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. | 5 - 10 L/kg |

| Plasma Protein Binding | - | The percentage of drug that is bound to plasma proteins. | 20 - 40% |

| Elimination Half-Life | t1/2 | The time required for the plasma concentration of the drug to decrease by half. | 24 - 48 hours |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | 0.1 - 0.3 L/h/kg |

Experimental Protocols for Pharmacokinetic Studies

In Vivo Pharmacokinetic Study Workflow

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Methodology for a Preclinical Pharmacokinetic Study:

-

Objective: To determine the pharmacokinetic profile of this compound in an animal model.

-

Methodology:

-

Animal Model: Select an appropriate species (e.g., rats, dogs, non-human primates).

-

Drug Formulation: Prepare a suitable formulation of this compound for the intended route of administration (e.g., solution for intravenous injection, suspension for oral gavage).

-

Dosing: Administer a known dose of this compound to the animals. For oral bioavailability studies, both intravenous and oral administration groups are required.

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an indwelling cannula.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.

-

Data Analysis:

-

Plot the plasma concentration of this compound versus time.

-

Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in the table above.

-

Calculate bioavailability (F) using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral).

-

-

Drug Development and Clinical Trials

The development of a new drug is a long and complex process that includes preclinical research and multiple phases of clinical trials to establish safety and efficacy in humans.

-

Preclinical Research: Involves in vitro and in vivo studies to characterize the pharmacology and toxicology of the drug candidate.[6][7]

-

Clinical Trials:

-

Phase I: The first studies in humans, typically in a small group of healthy volunteers, to assess safety, determine a safe dosage range, and identify side effects.

-

Phase II: The drug is given to a larger group of people with the targeted disease to evaluate its effectiveness and further assess its safety.

-

Phase III: The drug is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

-

Phase IV: Post-marketing studies to gather additional information on the drug's risks, benefits, and optimal use.

-

As of now, there is no readily available information on any clinical trials specifically for this compound.

Conclusion

This compound, as a cardiac glycoside, is expected to exhibit a pharmacodynamic profile characterized by positive inotropic, negative chronotropic, and negative dromotropic effects, mediated through the inhibition of the Na+/K+-ATPase pump. Its pharmacokinetic profile would be crucial in determining its clinical utility, including its absorption, distribution, metabolism, and excretion characteristics. While specific data for this compound is scarce, the methodologies and principles outlined in this guide provide a robust framework for its further investigation and development. Future research is necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Cymarin | C30H44O9 | CID 441853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cymarin - Wikipedia [en.wikipedia.org]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. omicsonline.org [omicsonline.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]

Cymarine: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymarine is a potent cardiac glycoside of the cardenolide class, recognized for its significant physiological activity, primarily the inhibition of the Na+/K+-ATPase enzyme. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its concentration in various plant species. It further elucidates the biosynthetic pathway, from its steroidal precursors to the final glycosylated molecule. Detailed experimental protocols for extraction, isolation, and quantification are provided to facilitate further research and development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Apocynaceae (dogbane) family. The genera Strophanthus and Apocynum are the most well-documented sources of this compound. These plants have historically been used in the preparation of arrow poisons due to their high concentration of toxic cardiac glycosides.

The concentration of this compound and related cardenolides can vary significantly based on the plant species, the specific part of the plant, and geographical and environmental factors. The ripe seeds of Strophanthus species are particularly rich sources.

Quantitative Analysis of this compound in Plant Sources

The following table summarizes the known concentrations of total cardenolides, with this compound as a major constituent, in various plant species.

| Plant Species | Plant Part | Total Cardenolide Content (% of Dry Weight) | Primary Cardenolides | Reference(s) |

| Strophanthus kombe | Dried Ripe Seeds | 8.0% - 10.0% | k-strophanthoside, this compound, k-strophanthin-β | [1][2] |

| Apocynum cannabinum | Dried Roots | 0.2% - 0.4% | This compound, Apocannoside, Cynocannoside | [3] |

| Apocynum venetum | Leaves | Not specified, but known to contain this compound | This compound, various flavonoids | [4][5] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process characteristic of cardenolide synthesis in plants. It involves the modification of a sterol precursor to form the aglycone, followed by a specific glycosylation event. The pathway can be divided into two main stages: the formation of the aglycone (strophanthidin) and the attachment of the deoxy sugar (D-cymarose).

Stage 1: Biosynthesis of the Aglycone, Strophanthidin (B154792)

The synthesis of the steroidal core of this compound, the aglycone strophanthidin, begins with cholesterol. This pathway is localized within the mitochondria and involves a series of enzymatic modifications.

-

Pregnenolone Formation: The pathway initiates with the conversion of cholesterol to pregnenolone. This is a rate-limiting step catalyzed by a cytochrome P450 side-chain cleavage enzyme (P450scc), now identified as a member of the CYP87A family. This enzyme performs sequential hydroxylations on the cholesterol side chain, leading to its cleavage and the formation of pregnenolone.

-

Conversion to Progesterone (B1679170): Pregnenolone is then converted to progesterone. This conversion is a critical step involving two enzymatic activities: a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-4 isomerase.

-

Further Oxidations and Modifications: Progesterone undergoes a series of hydroxylations and oxidations to form the characteristic cardenolide structure. Key enzymes in this part of the pathway include progesterone 5β-reductase (P5βR), which is crucial for establishing the cis-fusion of the A and B rings of the steroid nucleus. Further modifications lead to the formation of the butenolide (lactone) ring at the C-17 position and various hydroxylations on the steroid core, ultimately yielding the aglycone strophanthidin .

Stage 2: Glycosylation to Form this compound

The final step in this compound biosynthesis is the attachment of a unique deoxy sugar, D-cymarose, to the 3β-hydroxyl group of the strophanthidin aglycone.

-

Biosynthesis of D-Cymarose: D-cymarose (2,6-dideoxy-3-O-methyl-ribo-hexose) is synthesized from primary carbohydrate precursors through a separate pathway involving multiple enzymatic steps, including dehydration and methylation.

-

Glycosylation: The activated form of D-cymarose (likely UDP-cymarose) is transferred to strophanthidin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) . While the exact UGT responsible for this compound synthesis has not been fully characterized, enzymes of this family are known to be responsible for the glycosylation of a wide array of plant secondary metabolites. In the related glycoside k-strophanthin-B, the enzyme strophanthobiase is known to hydrolyze the bond between glucose and cymarin, suggesting a UGT performs the reverse, synthetic reaction.[6]

Key Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant sources.

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from dried plant material, such as Strophanthus seeds.

3.1.1. Materials and Reagents

-

Dried, powdered plant material (e.g., Strophanthus kombe seeds)

-

n-Hexane (for defatting)

-

Ethanol (70-95%) or Methanol (B129727)

-

Deionized Water

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

-

Chloroform

-

Isopropanol

-

Rotary Evaporator

-

Ultrasonic Bath

3.1.2. Extraction Protocol

-

Defatting: Weigh 10 g of powdered plant material. Extract with 100 mL of n-hexane for 2-4 hours using a Soxhlet apparatus or by maceration with stirring to remove lipids. Discard the hexane (B92381) extract. Air-dry the plant material.

-

Cardenolide Extraction: Macerate the defatted plant material in 100 mL of 70% ethanol.[5] Place the mixture in an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.[7]

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate. Repeat the extraction on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude aqueous-ethanolic extract.[8]

3.1.3. Solid-Phase Extraction (SPE) Purification

-

Sample Preparation: Re-dissolve the crude extract in a minimal amount of water.

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or similar reversed-phase sorbent) by sequentially passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge.[9]

-

Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

-

Elution: Elute the this compound and other cardiac glycosides from the cartridge with 10 mL of a chloroform:isopropanol (95:5 v/v) mixture.[9]

-

Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. The resulting residue contains the purified cardiac glycoside fraction.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for the quantification of this compound.

3.2.1. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

-

Gradient Program: Start with 35% A, ramp to 50% A over 10 minutes, ramp to 100% A over 8 minutes, hold for 4 minutes, then return to initial conditions and re-equilibrate.[10]

-

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.

-

Detection Wavelength: 218-220 nm (characteristic absorbance for the cardenolide lactone ring).

-

Injection Volume: 20 µL.

3.2.2. Sample and Standard Preparation

-

Standard Solutions: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

-

Sample Preparation: Accurately weigh the purified extract residue and dissolve it in a known volume of methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.2.3. Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the linear regression of the calibration curve.

Structural Elucidation by MS and NMR

For definitive identification and structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements for molecular formula determination. Tandem MS (MS/MS) experiments will reveal characteristic fragmentation patterns, such as the loss of the cymarose sugar moiety, confirming the glycosidic linkage and the aglycone structure.[11][12]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl3 or MeOD) provides detailed structural information. 2D NMR experiments (COSY, HSQC, HMBC) are used to assign all proton and carbon signals and to confirm the stereochemistry and connectivity of the aglycone and the sugar, as well as the position of the glycosidic bond.[13][14]

Conclusion

This compound remains a compound of significant interest due to its potent biological activity. A thorough understanding of its natural distribution and biosynthetic origins is critical for its sustainable exploitation and potential semi-synthetic modification. The protocols and data presented in this guide offer a comprehensive framework for researchers in natural product chemistry, pharmacology, and drug development to advance the study of this important cardiac glycoside. Further research focusing on the identification and characterization of the specific glycosyltransferase involved in this compound biosynthesis could enable biotechnological production pathways.

References

- 1. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota [frontiersin.org]

- 6. scribd.com [scribd.com]

- 7. scielo.br [scielo.br]

- 8. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 9. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the cardiac glycoside and lipid profiles of Strophanthus kombé Oliv. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Advancing HPLC-PDA-HRMS-SPE-NMR Analysis of Coumarins in Coleonema album by Use of Orthogonal Reversed-Phase C18 and Pentafluorophenyl Separations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Use of Cymarine in Traditional Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymarine, a potent cardiac glycoside, has a long and storied history in traditional medicine, primarily through the use of plants from the genus Apocynum, most notably Apocynum cannabinum (Indian hemp or dogbane).[1][2] Revered by various indigenous North American tribes and later adopted by Eclectic and homeopathic physicians in the 18th and 19th centuries, this plant was a staple in the treatment of conditions that are now understood to be related to cardiac insufficiency and fluid retention.[3] This technical guide provides a comprehensive overview of the historical applications of this compound, with a focus on quantitative data, traditional preparation methods, and the historical understanding of its mechanism of action.

Traditional Applications and Ethnobotanical Significance

The primary traditional use of Apocynum cannabinum, and by extension this compound, was for the treatment of "dropsy," a historical term for edema or swelling caused by fluid retention.[1][3] This condition was often associated with a weakened heart. Cherokee healers were known to brew decoctions of the plant to address edema and heart complaints. This knowledge was subsequently adopted by early European settlers.

Beyond its cardiotonic and diuretic effects, Native American tribes utilized the plant for a variety of other medicinal purposes, including as an emetic (to induce vomiting), a diaphoretic (to induce sweating), and a laxative.[3][4] The fibrous stems were also valued for making strong cordage, nets, and textiles.[3][5]

Quantitative Data on this compound and its Preparations

The following table summarizes the available quantitative data regarding this compound and its presence in traditional preparations of Apocynum cannabinum. It is important to note that historical measurements were often imprecise, and the concentration of active compounds in plant materials can vary significantly based on factors such as geography, season of harvest, and preparation method.

| Parameter | Value | Source Plant/Preparation | Reference/Comment |

| Total Cardenolide Content | 0.29% in fresh roots (59% water content) | Apocynum cannabinum | [6] |

| 0.2% - 0.4% in dried root matter | Apocynum cannabinum | [6] | |

| Traditional Dosage (Decoction) | 1-2 grams of powdered root steeped in hot water | Apocynum cannabinum | Taken once or twice daily. |

| 1 ounce of root to 16 ounces of water | Apocynum cannabinum | [1] Dose: 1-2 fluidrachms. | |

| Traditional Dosage (Tincture) | 2-4 mL (1:5 in 40% alcohol) | Apocynum cannabinum | Up to three times daily. |

| 0.3 - 0.6 mL of a 1:10 tincture | Apocynum cannabinum | [6] Corresponds to approx. 30-60 mg of dry root matter and 60-240 µg of total cardenolides. | |

| 1/4 to 20 drops of "Specific Medicine Apocynum" | Apocynum cannabinum | [1] A preparation used in Eclectic medicine. | |

| Toxicity Data (Historical) | 10 to 30 drops, 3 times per day of a fluid extract may cause gastrointestinal distress | Apocynum cannabinum | [6] Symptoms include vomiting and diarrhea. |

Experimental Protocols for Traditional Preparations

The following are detailed methodologies for the preparation of traditional remedies containing this compound, based on historical accounts. These protocols are intended for research and informational purposes only.

Decoction of Apocynum cannabinum Root

This method is based on traditional preparations for creating a water-based extract.

Materials:

-

Dried, powdered root of Apocynum cannabinum

-

Deionized water

-

Heating mantle with a stirrer

-

Flask

-

Condenser

-

Filtration apparatus (e.g., cheesecloth or filter paper)

Protocol:

-

Weigh 30 grams (approximately 1 ounce) of dried, powdered Apocynum cannabinum root.

-

Add the powdered root to 480 mL (approximately 16 ounces) of deionized water in a flask.

-

Heat the mixture to a gentle boil and maintain a slow simmer for 20-30 minutes with continuous stirring.

-

Allow the mixture to cool to room temperature.

-

Filter the decoction through cheesecloth or filter paper to remove the solid plant material.

-

The resulting liquid is the decoction.

Tincture of Apocynum cannabinum Root

This protocol outlines the preparation of an alcohol-based extract, as was common in Eclectic and homeopathic medicine.

Materials:

-

Dried, powdered root of Apocynum cannabinum

-

40% Ethanol (B145695) in water (v/v)

-

Maceration jar with a tight-fitting lid

-

Shaker or agitator

-

Filtration apparatus

Protocol:

-

Prepare a 1:5 (w/v) mixture of powdered root to 40% ethanol. For example, combine 100 grams of powdered root with 500 mL of 40% ethanol in a maceration jar.

-

Seal the jar and shake vigorously to ensure all the plant material is wetted.

-

Store the mixture in a cool, dark place for at least two weeks, shaking daily to facilitate extraction.

-

After the maceration period, filter the mixture to separate the liquid tincture from the solid plant material.

-

Press the remaining plant material to express any residual liquid and combine it with the filtered tincture.

-

Allow the tincture to settle for 24-48 hours, then decant the clear liquid.

Signaling Pathways and Historical Understanding of Mechanism of Action

The traditional understanding of how this compound-containing plants exerted their effects was, of course, not based on modern pharmacology. Instead, it was rooted in observational and philosophical frameworks of medicine.

Traditional Conceptualization of Action

Practitioners of traditional and Eclectic medicine described the action of Apocynum cannabinum in terms of its observable effects on the body. It was considered a "cardiac tonic," believed to strengthen a weak heart. Its diuretic effect was seen as a means of expelling the excess "water" or "humors" that accumulated in "dropsy."[7][8] In some traditional systems, the bitterness of the root was likely associated with its medicinal properties, as bitter tastes were often linked to digestive and purifying actions. The historical medical philosophy of the time often attributed disease to an imbalance of bodily fluids or "humors," and the diuretic and diaphoretic actions of Apocynum cannabinum would have been seen as a way to restore this balance.[9]

Modern Understanding: Na+/K+-ATPase Inhibition

For the benefit of the modern researcher, it is crucial to bridge this historical understanding with the now-known molecular mechanism of action. This compound, like other cardiac glycosides, inhibits the Na+/K+-ATPase enzyme in cardiac muscle cells.[10] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration. The elevated intracellular calcium enhances the contractility of the heart muscle, providing a scientific basis for the traditionally observed "cardiotonic" effect.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the traditional preparation of medicinal forms of Apocynum cannabinum.

Conclusion

The historical use of this compound, primarily through Apocynum cannabinum, provides a fascinating case study in the intersection of ethnobotany, traditional medicine, and modern pharmacology. The observations of Native American and Eclectic physicians regarding the plant's cardiotonic and diuretic properties have been substantiated by the modern understanding of cardiac glycoside function. For researchers and drug development professionals, this historical context not only enriches our understanding of these natural compounds but also underscores the value of traditional knowledge systems as a source of inspiration for future therapeutic discoveries. The quantitative data and detailed protocols presented in this guide offer a foundation for further investigation into the historical applications and potential future uses of this compound and related compounds.

References

- 1. Apocynum Cannabinum. | Henriette's Herbal Homepage [henriettes-herb.com]

- 2. dn790007.ca.archive.org [dn790007.ca.archive.org]

- 3. Indian Hemp – Roots of Medicine [dsps.lib.uiowa.edu]

- 4. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 5. Basic Principles of Medicinal Herbs Used for Cardiovascular Diseases in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. APOCYNUM CANNABINUM - KEY-NOTES TO THE MATERIA MEDICA by HENRY N. GUERNSEY, M.D. [homeoint.org]

- 8. deeplaid.com.bd [deeplaid.com.bd]

- 9. The Four Humours of Ancient Greek Medicine | Herbal Academy [theherbalacademy.com]

- 10. brieflands.com [brieflands.com]

Exploring the Anti-inflammatory Properties of Coumarins: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Cymarine" yielded limited information regarding its anti-inflammatory properties. This compound is primarily classified as a cardiac glycoside with noted cardiotonic effects. While the broader class of cardiac glycosides has been associated with some anti-inflammatory activity, specific data on this compound is scarce.[1][2] The plant it is found in, Apocynum venetum, is reported to have anti-inflammatory effects, though this is attributed to its flavonoid and phenolic acid content rather than specifically to this compound.[3][4][5][6] Given the detailed nature of this request and the wealth of available research on the structurally related "Coumarins," this guide will focus on the anti-inflammatory properties of this well-documented class of compounds.

Introduction to Coumarins

Coumarins are a large class of naturally occurring benzopyrone compounds found in many plants, and they form the basis for a variety of synthetic derivatives.[7] They have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticoagulant, antioxidant, anticancer, and notably, anti-inflammatory properties.[7][8][9][10] This guide provides a comprehensive overview of the anti-inflammatory effects of coumarins, detailing their mechanisms of action, summarizing quantitative data from key studies, and providing standardized experimental protocols for their evaluation.

Mechanisms of Anti-inflammatory Action

Coumarins exert their anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The principal pathways and targets include:

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Coumarins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.[11][12] This inhibition can occur through the prevention of the degradation of IκBα, an inhibitor of NF-κB, which keeps NF-κB sequestered in the cytoplasm.[13]

-

Modulation of the MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation. Several coumarin (B35378) derivatives have been found to suppress the phosphorylation of these MAPKs, leading to a reduction in the inflammatory response.[11][13]

-

Inhibition of Pro-inflammatory Enzymes: Coumarins can directly inhibit the activity of enzymes that produce inflammatory mediators. This includes cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, and lipoxygenases (LOX), which are involved in the production of leukotrienes.[7][8]

-

Activation of the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Some coumarins can activate the Nrf2 pathway, which in turn can suppress inflammation, in part by inhibiting the NF-κB pathway.[7][14][15]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of coumarins.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various coumarin derivatives from selected studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Coumarin Derivatives

| Compound | Cell Line | Mediator | IC50 / EC50 (µM) | Reference |

| Coumarin | RAW 264.7 | IL-6 | >50 | [16] |

| Coumarin | RAW 264.7 | IL-1β | >50 | [16] |

| Coumarin | RAW 264.7 | TNF-α | ~50 (at 100 µM) | [17] |

| Coumarin | RAW 264.7 | PGE2 | <50 | [18] |

| 6-Methylcoumarin | RAW 264.7 | IL-6 | ~500 (73.1% inhibition) | [19] |

| Esculetin | Rat Peritoneal Leukocytes | LTB4 | 1-75 | [20] |

| Daphnetin | Rat Peritoneal Leukocytes | LTB4 | 1-75 | [20] |

| Fraxetin | Rat Peritoneal Leukocytes | LTB4 | 1-75 | [20] |

| Coumarin Derivative 14b | LPS-induced Macrophages | Anti-inflammatory effect | 5.32 | [21][22] |

| 4′,7-dihydroxy-8-formyl-6-methoxyflavone | RAW 264.7 | Nitric Oxide (NO) | 9.0 ± 0.7 | [23] |

| 4′,7-dihydroxy-8-formyl-6-methoxyflavone | RAW 264.7 | TNF-α | 42.1 ± 0.8 | [23] |

Table 2: In Vitro COX-2 Inhibition by Coumarin Derivatives

| Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ethyl thiosemicarbazone 2b | 0.31 - 0.78 | High | [24] |

| Thiazoline derivative 3a | 0.31 - 0.78 | High | [24] |

| Thiazolidinone compound 8b | 0.31 - 0.78 | High | [24] |

| Pyranocoumarin derivative 5a | - | 152 | [25] |

Table 3: In Vivo Anti-inflammatory Activity of Coumarin Derivatives

| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |

| Coumarin Derivative 1 | Carrageenan-induced rat paw edema | - | 54.0 - 58.6 | [26] |

| Coumarin Derivative 3 | Carrageenan-induced rat paw edema | - | 54.0 - 58.6 | [26] |

| Coumarin Derivative 6 | Carrageenan-induced rat paw edema | - | 54.0 - 58.6 | [26] |

| Coumarin Derivative 7 | Carrageenan-induced rat paw edema | - | 54.0 - 58.6 | [26] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory properties. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assay: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (TNF-α, IL-6, IL-1β). The inhibitory effect of a test compound on the production of these mediators is quantified.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 24-well plates (for PGE2 assays) at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the coumarin derivative (or vehicle control) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification:

-

Nitric Oxide (NO): Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

PGE2, TNF-α, IL-6, IL-1β: Quantify the levels of these mediators in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay: Concurrently, perform an MTT or similar cytotoxicity assay to ensure that the observed inhibitory effects are not due to cell death.

In Vivo Assay: Carrageenan-induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine (B1213489) and serotonin, while the second, later phase is mediated by prostaglandins, cyclooxygenase, and leukotrienes. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[27]

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., control, vehicle, positive control like indomethacin, and test groups with different doses of the coumarin derivative).

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Coumarins represent a promising class of compounds with well-documented anti-inflammatory properties. Their ability to modulate key inflammatory pathways such as NF-κB and MAPK, and to inhibit the production of pro-inflammatory mediators, makes them attractive candidates for the development of new anti-inflammatory drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile scaffold. While the specific anti-inflammatory role of this compound remains to be elucidated, the extensive research on coumarins offers valuable insights into the potential of related natural products in combating inflammatory diseases.

References

- 1. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Can Apocynum Venetum Extract Help with Inflammation? - Angelbio [angelbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on the pharmacological effects and active compounds... [degruyterbrill.com]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 11. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Anti-inflammatory and antioxidant activity of coumarins designed as potential fluorescent zinc sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Cymarine from Apocynum cannabinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymarine, a cardiac glycoside present in the roots of Apocynum cannabinum (hemp dogbane), is a compound of significant interest for its potential therapeutic applications. As a member of the cardenolide family, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, a critical regulator of cellular ion homeostasis. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the roots of Apocynum cannabinum. It also outlines the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Apocynum cannabinum, commonly known as hemp dogbane or Indian hemp, has a history of use in traditional medicine for various ailments, including cardiovascular conditions. The primary bioactive constituents responsible for its cardiotonic effects are a group of cardiac glycosides, with this compound being one of the most prominent. Cardiac glycosides exert their effects by binding to and inhibiting the Na+/K+-ATPase pump on the cell membrane of cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn slows the extrusion of calcium via the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle, making these compounds valuable for the treatment of heart failure.

The total cardenolide content in the fresh roots of Apocynum cannabinum is approximately 0.29% (with a water content of 59%), and in the dry matter of the root, it ranges from 0.2% to 0.4%.[1] this compound, along with apocannoside and cynocannoside, constitutes the major cardenolides in the plant.[1] This application note details a comprehensive methodology for the isolation and characterization of this compound.

Data Presentation

The following table summarizes the expected quantitative data based on the extraction and purification of cardiac glycosides from plant materials. The specific yield of this compound can vary depending on the plant's geographical origin, harvest time, and the precise extraction conditions employed.

| Parameter | Expected Value/Range | Notes |

| Starting Material | Dried and powdered roots of Apocynum cannabinum | |

| Total Cardenolide Content (Dry Weight) | 0.2% - 0.4% | [1] |

| Extraction Solvent | 70-80% Ethanol (B145695) or Methanol (B129727) | Alcoholic extraction is a standard method for cardiac glycosides. |

| Extraction Method | Maceration, Percolation, or Soxhlet Extraction | |

| Expected Yield of Crude Extract | 10% - 20% of dry root weight | Highly dependent on the extraction method and solvent. |

| Purification Method | Liquid-Liquid Partitioning followed by Column Chromatography | |

| Final Purity of this compound | >95% (by HPLC) | Achievable with careful chromatographic separation. |

| Expected Final Yield of this compound | 0.05% - 0.15% of dry root weight | This is an estimated yield based on the total cardenolide content. |

Experimental Protocols

Protocol 1: Extraction of Crude Cardiac Glycosides

This protocol describes the initial extraction of a crude mixture of cardiac glycosides from the roots of Apocynum cannabinum.

1. Plant Material Preparation:

- Obtain fresh roots of Apocynum cannabinum.

- Wash the roots thoroughly to remove soil and debris.

- Dry the roots in a well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of the glycosides.

- Once completely dry, grind the roots into a fine powder using a mechanical grinder.

2. Extraction:

- Place 100 g of the dried root powder into a suitable flask.

- Add 1 L of 80% ethanol (or methanol) to the flask.

- Macerate the mixture for 48-72 hours at room temperature with occasional stirring. Alternatively, for a more efficient extraction, use a Soxhlet apparatus and extract for 12-24 hours.

- After the extraction period, filter the mixture through Whatman No. 1 filter paper.

- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 2: Purification of this compound

This protocol details the purification of this compound from the crude extract using liquid-liquid partitioning and column chromatography.

1. Defatting of the Crude Extract:

- Dissolve the crude extract in 100 mL of distilled water.

- Transfer the aqueous solution to a separatory funnel.

- Extract the aqueous solution three times with 100 mL of n-hexane or petroleum ether to remove nonpolar compounds such as fats and chlorophylls.

- Discard the nonpolar solvent layers.

2. Liquid-Liquid Partitioning:

- Extract the remaining aqueous layer three times with 100 mL of chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture. This compound, being relatively hydrophobic, will partition into the organic phase.

- Combine the organic extracts.

- Wash the combined organic extract with a small volume of distilled water to remove any remaining water-soluble impurities.

- Dry the organic extract over anhydrous sodium sulfate.

- Filter and concentrate the dried organic extract under reduced pressure to obtain a purified cardiac glycoside fraction.

3. Column Chromatography:

- Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.

- Dissolve the purified cardiac glycoside fraction in a minimal amount of the initial mobile phase.

- Load the sample onto the column.

- Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting with 100% chloroform and gradually increasing to 10% methanol in chloroform).

- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1 v/v) mobile phase. Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol and heating.

- Combine the fractions containing pure this compound, as determined by TLC comparison with a standard.

- Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: Quantification of this compound by HPLC

This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Standard and Sample Solutions:

- Prepare a stock solution of a known concentration of pure this compound standard in methanol.

- Prepare a series of standard solutions of different concentrations by diluting the stock solution.

- Accurately weigh a known amount of the purified this compound sample and dissolve it in methanol to a known volume.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might start with 20% acetonitrile and increase to 80% acetonitrile over 30 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 218 nm.

- Injection Volume: 20 µL.

3. Analysis:

- Inject the standard solutions to generate a calibration curve of peak area versus concentration.

- Inject the sample solution.

- Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

This compound Signaling Pathway

References

Application Notes and Protocols for the Isolation and Purification of Cymarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymarine is a cardiac glycoside, a class of organic compounds known for their potent effects on the cardiovascular system. It is found in various plant species, including those from the Apocynum and Strophanthus genera.[1][2] As a cardiotonic agent, this compound holds significant interest for pharmacological research and potential therapeutic applications. The effective isolation and purification of this compound from its natural sources are critical for advancing its study and development. This document provides a detailed, step-by-step guide for the isolation and purification of this compound, intended for use by researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₉[1][3][4] |

| Molecular Weight | 548.66 g/mol [1][3] |

| CAS Number | 508-77-0[3] |

| Appearance | Crystalline solid |

| Melting Point | ~148°C[5] |

| General Solubility | Soluble in water and alcohols.[6] |

Experimental Protocols

The following protocols outline a comprehensive workflow for the isolation and purification of this compound from plant material. The general methodology is adapted from established procedures for the extraction and purification of cardiac glycosides.[4][7]

Protocol 1: Preparation of Plant Material

-

Collection and Identification: Collect plant material from a known source of this compound, such as the seeds of Strophanthus hispidus or the roots of Apocynum cannabinum.[1][2] Proper botanical identification is crucial to ensure the correct starting material.

-

Drying: Air-dry or oven-dry the plant material at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation of the cardiac glycosides.[4]

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Protocol 2: Extraction of Crude this compound

This protocol describes a standard solvent extraction method.

-

Solvent Selection: Use a polar solvent such as 70% ethanol (B145695) or methanol (B129727) for the extraction process.[6][7]

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in the chosen solvent (e.g., 1:10 solid to solvent ratio) for 48-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, allowing for continuous extraction over several hours until the solvent runs clear.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Protocol 3: Preliminary Purification by Liquid-Liquid Partitioning

This step aims to remove non-polar impurities from the crude extract.

-

Solvent System: Prepare a biphasic system of a non-polar solvent (e.g., n-hexane or chloroform) and an aqueous solution of the crude extract.

-

Extraction:

-

Dissolve the crude extract in water or a hydroalcoholic mixture.

-

Perform successive extractions with the non-polar solvent in a separatory funnel.

-

The more polar cardiac glycosides, including this compound, will remain in the aqueous/hydroalcoholic phase.

-

Discard the non-polar solvent phase containing lipids and other non-polar compounds.

-

-

Concentration: Concentrate the purified aqueous/hydroalcoholic phase under reduced pressure to yield a partially purified extract.

Protocol 4: Chromatographic Purification

Multiple chromatographic techniques can be employed for the final purification of this compound. A combination of methods is often necessary to achieve high purity.

-

Column Chromatography (CC):

-

Stationary Phase: Use silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

Mobile Phase: Employ a gradient elution system with solvents of increasing polarity. A common solvent system starts with a mixture of chloroform (B151607) and methanol, gradually increasing the proportion of methanol.

-

Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Use silica gel coated plates.

-

Mobile Phase: A solvent system such as chloroform:methanol (e.g., 9:1 v/v) can be effective for separating cardiac glycosides.

-

Visualization: Visualize the separated spots under UV light or by spraying with a suitable reagent (e.g., Kedde reagent) which is specific for cardenolides.[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification and analysis, reversed-phase HPLC is a powerful technique.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly employed.

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm) can be used to monitor the elution of this compound.

-

Data Presentation

The following table summarizes representative data for the purification of cardiac glycosides. Note that these values are illustrative and actual yields and purity will vary depending on the starting material and the specific experimental conditions.

| Purification Step | Starting Material | Initial Purity (%) | Final Purity (%) | Yield/Recovery (%) | Reference |

| Column Chromatography | Crude Extract | Not specified | >70% | Variable | [8] |

| Preparative HPLC | Partially Purified Extract | >70% | >98% | Variable | [1] |

| High-Speed Counter-Current Chromatography (HSCCC) | Crude Extract | Not specified | >97% | High | [9][10] |

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

Caption: Sequential steps for the purification of this compound.

References

- 1. media.neliti.com [media.neliti.com]

- 2. Green Chromatographic Separation of Coumarin and Vanillins Using Subcritical Water as the Mobile Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Extraction of glycosides | DOCX [slideshare.net]

- 8. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Validated HPLC Method for the Quantification of Cymarine in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract